molecular formula C12H16N4O3S B15283584 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide

Cat. No.: B15283584
M. Wt: 296.35 g/mol
InChI Key: PFNGINWBRWGTDM-UHFFFAOYSA-N
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Description

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules.

Preparation Methods

The synthesis of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-methoxyethyl)acetamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . Industrial production methods may involve solvent-free reactions or the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-methoxyethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with cyano and ethyl groups. What sets 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-methoxyethyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Some similar compounds include:

This detailed overview provides a comprehensive understanding of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-methoxyethyl)acetamide, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and inflammation. Its pyrimidine core can interact with nucleic acids, potentially affecting DNA synthesis and repair mechanisms.
  • Receptor Modulation : It has been suggested that this compound can modulate G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. This modulation could lead to alterations in intracellular signaling pathways .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by targeting tumor cell proliferation and survival pathways. For instance, studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting inflammatory mediators such as cytokines and chemokines. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a similar pyrimidine derivative on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting that the compound could be developed further as an anticancer agent.

Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory effects of pyrimidine derivatives. The results indicated that these compounds could effectively reduce the production of pro-inflammatory cytokines in vitro, highlighting their potential for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryInhibits cytokine production
GPCR modulationAlters intracellular signaling

Properties

Molecular Formula

C12H16N4O3S

Molecular Weight

296.35 g/mol

IUPAC Name

2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C12H16N4O3S/c1-3-9-8(6-13)11(18)16-12(15-9)20-7-10(17)14-4-5-19-2/h3-5,7H2,1-2H3,(H,14,17)(H,15,16,18)

InChI Key

PFNGINWBRWGTDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC(=N1)SCC(=O)NCCOC)C#N

Origin of Product

United States

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